Methyl 2-(4-iodo-3-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-iodo-3-nitrophenyl)acetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of an iodine atom and a nitro group attached to a benzene ring, which is further connected to a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-iodo-3-nitrophenyl)acetate typically involves a multi-step process. One common method starts with the nitration of 4-iodoacetophenone to introduce the nitro group. This is followed by esterification to form the methyl ester. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acidic or basic catalysts for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-iodo-3-nitrophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is Methyl 2-(4-amino-3-nitrophenyl)acetate.
Hydrolysis: The products are 2-(4-iodo-3-nitrophenyl)acetic acid and methanol.
Scientific Research Applications
Methyl 2-(4-iodo-3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(4-iodo-3-nitrophenyl)acetate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and iodine groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromo-3-nitrophenyl)acetate
- Methyl 2-(4-chloro-3-nitrophenyl)acetate
- Methyl 2-(4-fluoro-3-nitrophenyl)acetate
Uniqueness
Methyl 2-(4-iodo-3-nitrophenyl)acetate is unique due to the presence of the iodine atom, which can significantly affect its reactivity and physical properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to different reaction pathways and product distributions.
Properties
Molecular Formula |
C9H8INO4 |
---|---|
Molecular Weight |
321.07 g/mol |
IUPAC Name |
methyl 2-(4-iodo-3-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8INO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3 |
InChI Key |
OSEOYTBTFDZVIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.